molecular formula C13H28O2 B14032630 6-Heptyloxy-hexan-1-OL CAS No. 1005501-39-2

6-Heptyloxy-hexan-1-OL

Cat. No.: B14032630
CAS No.: 1005501-39-2
M. Wt: 216.36 g/mol
InChI Key: DHXXSRSZUAHCTJ-UHFFFAOYSA-N
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Description

6-Heptyloxy-hexan-1-OL: is an organic compound that belongs to the class of alcohols. It is characterized by a heptyloxy group attached to a hexan-1-ol backbone. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Heptyloxy-hexan-1-OL can be achieved through several methods. One common approach involves the reaction of 1-hexanol with heptyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures. The general reaction scheme is as follows:

1-Hexanol+Heptyl BromideNaHThis compound+NaBr\text{1-Hexanol} + \text{Heptyl Bromide} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaBr} 1-Hexanol+Heptyl BromideNaH​this compound+NaBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Heptyloxy-hexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Hexanoic acid or hexanal.

    Reduction: Hexane.

    Substitution: Hexyl chloride or hexyl bromide.

Scientific Research Applications

6-Heptyloxy-hexan-1-OL has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Heptyloxy-hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the heptyloxy group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.

Comparison with Similar Compounds

    Hexan-1-ol: A primary alcohol with a six-carbon chain.

    Heptan-1-ol: A primary alcohol with a seven-carbon chain.

    Octan-1-ol: A primary alcohol with an eight-carbon chain.

Comparison: 6-Heptyloxy-hexan-1-OL is unique due to the presence of both a heptyloxy group and a hexan-1-ol backbone. This dual functionality imparts distinct physicochemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which are not observed in simpler alcohols like hexan-1-ol or heptan-1-ol.

Properties

CAS No.

1005501-39-2

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

6-heptoxyhexan-1-ol

InChI

InChI=1S/C13H28O2/c1-2-3-4-6-9-12-15-13-10-7-5-8-11-14/h14H,2-13H2,1H3

InChI Key

DHXXSRSZUAHCTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCCCCCCO

Origin of Product

United States

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